3-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
CAS No.:
Cat. No.: VC14797037
Molecular Formula: C26H30N4O3
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H30N4O3 |
|---|---|
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | 3-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxy-5-methylpyridazino[4,5-b]indol-4-one |
| Standard InChI | InChI=1S/C26H30N4O3/c1-28-22-15-24(33-3)23(32-2)14-20(22)21-16-27-30(26(31)25(21)28)17-29-11-9-19(10-12-29)13-18-7-5-4-6-8-18/h4-8,14-16,19H,9-13,17H2,1-3H3 |
| Standard InChI Key | ASTODWZRVDPZBQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCC(CC4)CC5=CC=CC=C5)OC)OC |
Introduction
3-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound belonging to the class of pyridazinoindoles. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases, which are crucial in cancer research.
Synthesis and Characterization
The synthesis of 3-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves multiple chemical reactions. These reactions are monitored using techniques like thin-layer chromatography (TLC) and characterized by spectroscopy methods such as NMR and IR to confirm structural integrity.
Synthesis Steps
-
Initial Preparation: The synthesis begins with the preparation of the pyridazinoindole core structure.
-
Functionalization: Introduction of the benzylpiperidine moiety through alkylation reactions.
-
Purification: Final purification steps involve recrystallization or chromatography to achieve high purity.
Mechanism of Action
The compound primarily acts as an inhibitor of specific kinases, such as DYRK1A and PI3Kα, which play critical roles in cell proliferation and survival pathways. Studies have shown that compounds similar to this one exhibit IC(50) values in the micromolar range against these targets, indicating significant inhibitory potential.
Biological Evaluation
| Target | IC(50) Values | Implications |
|---|---|---|
| DYRK1A | Micromolar range | Inhibition of cell proliferation pathways |
| PI3Kα | Micromolar range | Impact on cell survival pathways |
Research Findings and Implications
Research on 3-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one highlights its potential as a therapeutic agent in cancer treatment. The compound's ability to inhibit key kinases involved in cancer cell growth and survival makes it a promising candidate for further development.
Future Directions
-
Optimization of Synthesis: Improving synthesis efficiency and yield to facilitate large-scale production.
-
In Vivo Studies: Conducting animal studies to assess efficacy and safety in a biological system.
-
Clinical Trials: Potential progression to human clinical trials based on promising preclinical data.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume